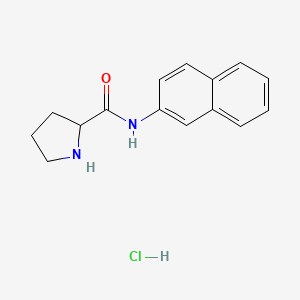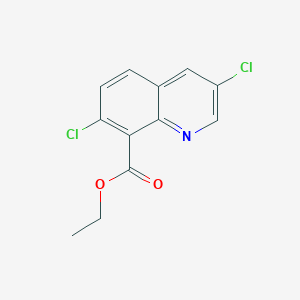![molecular formula C16H23NOSi B11847104 Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- CAS No. 159051-10-2](/img/structure/B11847104.png)
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- is a complex organic compound with a unique structure that includes a methoxy group, a triethylsilyl group, and a propynylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxybenzenamine with a triethylsilyl-protected alkyne under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-: A simpler analog without the triethylsilyl and propynylidene groups.
Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of the triethylsilyl group.
Benzenamine, 3-methoxy-: The methoxy group is positioned differently on the aromatic ring.
Uniqueness
Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]- is unique due to the presence of the triethylsilyl-protected alkyne, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
159051-10-2 |
|---|---|
Molekularformel |
C16H23NOSi |
Molekulargewicht |
273.44 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-triethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23NOSi/c1-5-19(6-2,7-3)14-8-13-17-15-9-11-16(18-4)12-10-15/h9-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
NLAFEMDXGUXPAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC=NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)



![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)




![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


